molecular formula C19H20N4O3S B5866719 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No. B5866719
M. Wt: 384.5 g/mol
InChI Key: RPOONTYLVSDHLY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as MPTTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTTA belongs to the class of triazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit potent anticancer and antimicrobial activity, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, this compound has not been extensively studied in animal models, and its pharmacokinetic properties are not well characterized.

Future Directions

There are several future directions for research on 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of this compound-based anticancer therapies. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its toxicity profile. In addition, the molecular targets of this compound in cancer cells need to be identified to better understand its mechanism of action. Another area of interest is the development of this compound-based antimicrobial agents. Further studies are needed to determine the spectrum of activity of this compound against various pathogens, as well as its mechanism of action. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-methylthio-1,2,4-triazole-5-amine in the presence of acetic acid. The resulting product is then treated with phenylhydrazine to obtain this compound. This synthesis method has been reported to yield this compound in good yields and high purity.

Scientific Research Applications

3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antifungal and antimicrobial activity against various pathogens.

properties

IUPAC Name

(E)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-24-15-11-10-14(16(25-2)17(15)26-3)12-20-23-18(21-22-19(23)27-4)13-8-6-5-7-9-13/h5-12H,1-4H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOONTYLVSDHLY-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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